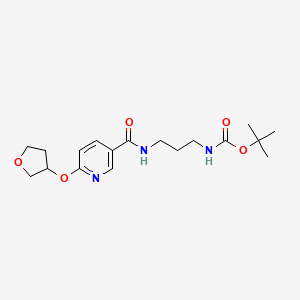
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate, also known as THP-TBC or TBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBC is a carbamate derivative that is synthesized by the reaction of tert-butyl chloroformate, 3-aminopropyltriethoxysilane, and 3-(6-hydroxynicotinamido)propyltriethoxysilane.
作用机制
TBC exerts its biological effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA in the nucleus. This process of deacetylation leads to the repression of gene expression. TBC inhibits the activity of HDACs by binding to the active site of the enzyme, thereby preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation and gene expression.
Biochemical and Physiological Effects:
TBC has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TBC has also been shown to inhibit the migration and invasion of cancer cells. In addition, TBC has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. TBC has also been shown to reduce the deposition of extracellular matrix proteins, which are involved in the development of fibrosis.
实验室实验的优点和局限性
TBC has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, which makes it a valuable tool for studying the role of HDACs in gene expression and regulation. TBC is also relatively stable and can be easily synthesized in large quantities. However, TBC also has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile have not been fully characterized. In addition, TBC has not been extensively studied in vivo, and its efficacy in animal models of disease is not well established.
未来方向
There are several future directions for the study of TBC. One potential direction is the development of TBC-based HDAC inhibitors for the treatment of cancer and other diseases. Another direction is the characterization of the pharmacokinetics and toxicity profile of TBC. This will be important for the development of TBC as a therapeutic agent. In addition, further studies are needed to investigate the efficacy of TBC in animal models of disease. Finally, the development of new synthetic methods for TBC may lead to the discovery of new analogs with improved biological activity and pharmacokinetic properties.
合成方法
The synthesis of TBC involves the reaction of tert-butyl chloroformate, 3-aminopropyltriethoxysilane, and 3-(6-hydroxynicotinamido)propyltriethoxysilane. The reaction is carried out in anhydrous dichloromethane at 0°C for 24 hours. The resulting product is purified by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and methanol as the eluent.
科学研究应用
TBC has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. TBC has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and regulation. This makes TBC a potential candidate for the development of HDAC inhibitors for the treatment of cancer and other diseases.
属性
IUPAC Name |
tert-butyl N-[3-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)20-9-4-8-19-16(22)13-5-6-15(21-11-13)25-14-7-10-24-12-14/h5-6,11,14H,4,7-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPDJJGVCXVHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)OC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

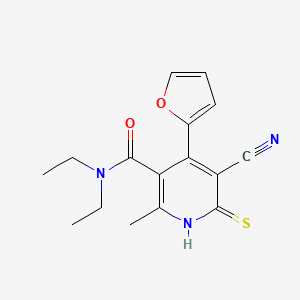
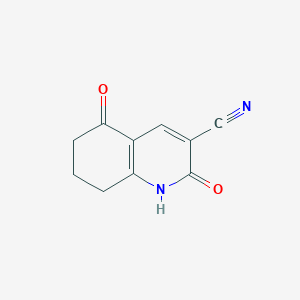
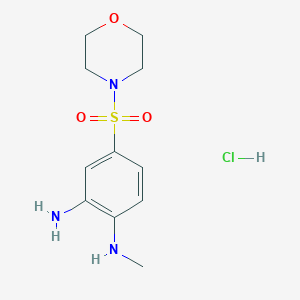
![(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2996338.png)
![1-(4-chlorophenyl)-6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2996340.png)
![1,7-dimethyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2996341.png)
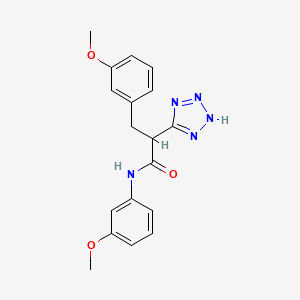
![N-[(hydroxyimino)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2996344.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2996345.png)
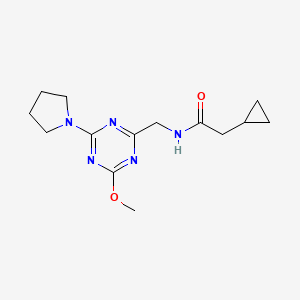
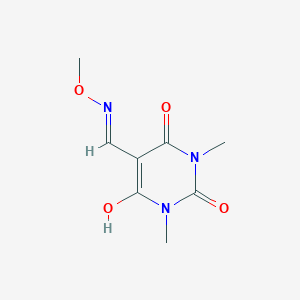

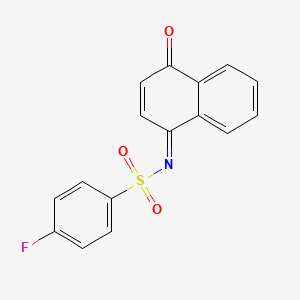
![4-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2996356.png)